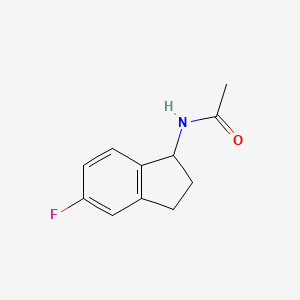
5-Hydroxy-2-methoxyphenethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methoxyphenethanolamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an ethanolamine side chain attached to a benzene ring. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxyphenethanolamine can be achieved through several methods. One common approach involves the hydroxymethylation of phenols. This method uses paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid as reagents . The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the reduction of precursor aldehydes using sodium borohydride. This approach is regiospecific and provides good yields of the desired hydroxymethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation reactions using eco-friendly methods. The use of water as a solvent and the avoidance of toxic metal catalysts are preferred to ensure environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-methoxyphenethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methoxyphenethanolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methoxyphenethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simple phenethylamine without the hydroxyl and methoxy groups.
2-Hydroxyphenethylamine: Similar structure but lacks the methoxy group.
3-Methoxyphenethylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methoxyphenethanolamine is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .
Propiedades
Número CAS |
54942-64-2 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3-(2-amino-1-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |
Clave InChI |
JAXVBWDSZNVFNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)O)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)








![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
